Phosphorodichloridic acid, hexyl ester
Description
Phosphorodichloridic acid, hexyl ester (Cl₂PO-O-C₆H₁₃) is an organophosphorus compound characterized by a central phosphorus atom bonded to two chlorine atoms and one hexyl ester group. Structurally, it belongs to the class of phosphorochloridates, which are derivatives of phosphoric acid where hydroxyl groups are replaced by chlorine and alkyl/aryl esters. This compound is notable for its electrophilic phosphorus center, making it reactive in nucleophilic substitution reactions.
Properties
CAS No. |
53121-39-4 |
|---|---|
Molecular Formula |
C6H13Cl2O2P |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
1-dichlorophosphoryloxyhexane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3 |
InChI Key |
DSALCQNSJMUGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Compounds:
Structural Insights:
- Chlorine vs. Ester Groups: Phosphorodichloridic acid esters (e.g., hexyl ester) feature two chlorines and one ester, whereas phosphoric acid diesters (e.g., HDEHP) have two esters and a hydroxyl group. The dichloridic structure enhances electrophilicity, favoring reactions with nucleophiles like water or alcohols .
Physicochemical Properties
- Reactivity: Dichloridic esters are more prone to hydrolysis than mono- or non-chlorinated analogs due to the electron-withdrawing effect of chlorine, which polarizes the P–O bond. This reactivity may limit their stability in aqueous environments compared to HDEHP or PC-88A .
- Solubility: The hexyl ester’s long alkyl chain enhances solubility in nonpolar solvents (e.g., kerosene), whereas shorter-chain analogs like diethyl phosphorochloridate are more volatile and soluble in polar aprotic solvents .
- Acidity: The presence of two chlorines increases acidity compared to monoester phosphonic acids (e.g., PC-88A), influencing metal ion coordination in extraction processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
